Pyraflufen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mode of Action

Pyraflufen disrupts a critical plant enzyme called protoporphyrinogen oxidase (PPO). This enzyme plays a vital role in chlorophyll biosynthesis, which is essential for plant growth and development. By inhibiting PPO, pyraflufen disrupts chlorophyll production, leading to the accumulation of toxic intermediates and ultimately causing cell death in susceptible weeds [].

Research Applications

Weed Resistance Management:

The emergence of herbicide-resistant weeds poses a significant challenge in agriculture. Pyraflufen's novel mode of action offers researchers a valuable tool for developing integrated weed management strategies. Studies have investigated pyraflufen's efficacy against various herbicide-resistant weeds, including glyphosate-resistant kochia and ALS-resistant wild oats [, ].

Herbicide Synergy:

Pyraflufen can exhibit synergistic effects when combined with other herbicides. Research explores these interactions to optimize weed control strategies and potentially reduce overall herbicide application rates. Studies have demonstrated synergistic interactions between pyraflufen and other herbicides, such as saflufenacil and dicamba, for enhanced control of broadleaf weeds [].

Environmental Fate and Degradation:

Understanding the environmental fate and degradation of pyraflufen is crucial for assessing its potential environmental impact. Research studies investigate the breakdown pathways of pyraflufen in soil and water, its persistence in the environment, and its potential for leaching or volatilization [].

Non-target effects:

While pyraflufen is primarily targeted towards weeds, research also explores its potential effects on non-target organisms, such as beneficial insects and soil microorganisms. Studies aim to assess the ecological impact of pyraflufen use and inform risk mitigation strategies [].

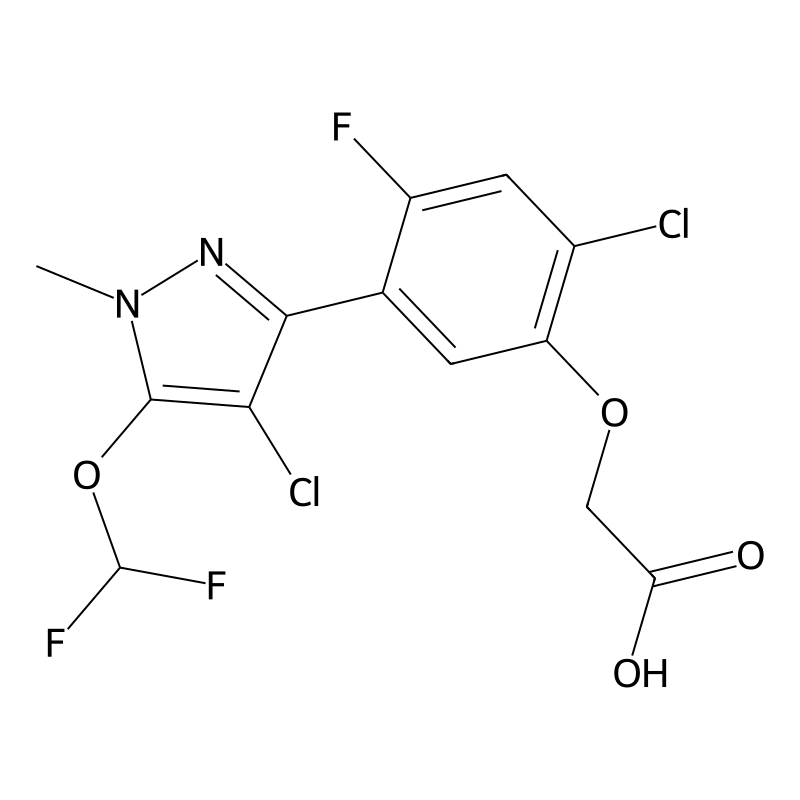

Pyraflufen is a contact herbicide belonging to the phenylpyrazole chemical family, primarily used for controlling broadleaf weeds. Its chemical name is Ethyl 2-chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetate, with a molecular formula of C₁₅H₁₃Cl₂F₃N₂O₄ and a molecular weight of 413.18 g/mol . Pyraflufen acts as a protoporphyrinogen oxidase inhibitor, leading to cell membrane destruction and necrosis in target plants .

Pyraflufen acts as a contact herbicide, meaning it kills plant tissues upon direct contact. Its primary mode of action involves inhibiting the enzyme protoporphyrinogen oxidase (PPO) in the plant's chlorophyll biosynthesis pathway [, ]. This disrupts chlorophyll production, leading to the accumulation of toxic porphyrins, cell death, and ultimately, weed control [].

The primary mechanism of action for pyraflufen involves the inhibition of protoporphyrinogen oxidase, which disrupts chlorophyll biosynthesis. This inhibition causes the accumulation of protoporphyrinogen IX, which is subsequently oxidized to protoporphyrin IX in the presence of light and oxygen, generating reactive oxygen species that damage cellular membranes and result in plant death .

Pyraflufen demonstrates high efficacy against a variety of broadleaf weeds, including lamb's-quarters, redroot pigweed, and dandelion. The herbicide exhibits rapid action; for instance, it can achieve up to 80% efficacy within one day after application . Its low acute toxicity profile makes it suitable for use in various agricultural settings, with minimal irritation to skin and eyes noted in laboratory studies .

The synthesis of pyraflufen typically involves several steps:

- Starting Material: A precursor compound undergoes cyclization to form an intermediate.

- Chlorination: This intermediate is chlorinated using phosphorus pentachloride or phosphorus oxychloride.

- Formation of Hydrochloride Intermediate: Reacting with thiourea yields a hydrochloride intermediate.

- Formaldehyde Reaction: The hydrochloride intermediate reacts with formaldehyde to form another intermediate.

- Difluoromethoxy Reaction: This intermediate undergoes a difluoromethoxy reaction.

- Oxidation: Finally, oxidation using hydrogen peroxide in the presence of a catalyst (sodium tungstate) leads to the formation of pyraflufen .

Pyraflufen is primarily utilized as an herbicide in various crops such as wheat, barley, corn, and soybeans. It is effective against both pre-emergent and post-emergent broadleaf weeds. Additionally, it serves as a defoliant for cotton and desiccant for potatoes . Its fast action makes it particularly valuable in managing weed populations quickly.

Several compounds share structural or functional similarities with pyraflufen:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Flumioxazin | C₁₄H₁₃ClF₃N₂O₂ | Broad-spectrum herbicide; also inhibits protoporphyrinogen oxidase. |

| Imazapic | C₁₄H₁₈N₄O₃S | ALS inhibitor; effective on grasses and some broadleaf weeds. |

| Mesotrione | C₁₂H₁₅N₃O₇S | Inhibits 4-hydroxyphenylpyruvate dioxygenase; selective for broadleaf weeds in corn. |

Pyraflufen's uniqueness lies in its rapid action and specific targeting mechanism as a protoporphyrinogen oxidase inhibitor, making it particularly effective against a wide range of annual broadleaf weeds while maintaining low toxicity levels in non-target organisms .

Pyraflufen primarily targets the enzyme protoporphyrinogen oxidase, a critical catalyst in the chlorophyll and heme biosynthesis pathways. Protoporphyrinogen oxidase facilitates the oxidation of protoporphyrinogen IX to protoporphyrin IX, a precursor to chlorophyll [1] [3]. By binding to the enzyme’s active site, pyraflufen blocks this oxidation step, leading to the accumulation of protoporphyrinogen IX in chloroplasts [1] [8].

The substrate buildup triggers leakage into the cytoplasm, where non-enzymatic oxidation converts protoporphyrinogen IX to protoporphyrin IX [1] [2]. This mislocalized protoporphyrin IX acts as a photosensitizer, absorbing light energy and transferring it to molecular oxygen, thereby generating reactive oxygen species [1] [4]. The herbicide’s efficacy thus hinges on its ability to disrupt this enzymatic step, initiating a chain of cytotoxic events.

Table 1: Key Steps in Protoporphyrinogen Oxidase Inhibition by Pyraflufen

| Step | Process | Outcome |

|---|---|---|

| 1 | Pyraflufen binds to protoporphyrinogen oxidase | Enzyme activity inhibition |

| 2 | Protoporphyrinogen IX accumulation in chloroplasts | Substrate leakage to cytoplasm |

| 3 | Non-enzymatic oxidation to protoporphyrin IX | Photosensitizer formation |

Oxidative Stress Generation Pathways

The generation of reactive oxygen species is central to pyraflufen’s herbicidal activity. Upon light exposure, protoporphyrin IX undergoes excitation, transferring energy to oxygen molecules to form singlet oxygen (¹O₂) and superoxide radicals (O₂⁻) [1] [4]. These reactive intermediates induce lipid peroxidation, protein denaturation, and nucleic acid damage, culminating in rapid cell membrane disintegration [3] [6].

The oxidative burst occurs preferentially in meristematic tissues and photosynthetic cells, where chlorophyll content and light exposure are highest [2] [4]. This spatial specificity explains pyraflufen’s rapid desiccation effects on broadleaf weeds, particularly in post-emergence applications [1] [3].

Disruption of Chlorophyll Biosynthesis Process

Chlorophyll biosynthesis relies on the uninterrupted flow of tetrapyrrole intermediates. Pyraflufen’s inhibition of protoporphyrinogen oxidase creates a bottleneck at the protoporphyrinogen IX stage, starving downstream pathways of protoporphyrin IX [1] [8]. Consequently, magnesium-chelatase cannot insert Mg²⁺ into protoporphyrin IX to form Mg-protoporphyrin IX, a prerequisite for chlorophyll synthesis [1] [2].

The resulting chlorophyll deficiency impairs photosynthetic electron transport, reducing ATP and NADPH production. Affected plants exhibit chlorosis and necrosis, visible within 24–48 hours of treatment [1] [2].

Table 2: Impact of Pyraflufen on Chlorophyll Biosynthesis

| Pathway Stage | Enzyme Affected | Resulting Deficit |

|---|---|---|

| Protoporphyrinogen IX → Protoporphyrin IX | Protoporphyrinogen oxidase | Protoporphyrin IX depletion |

| Protoporphyrin IX → Mg-protoporphyrin IX | Magnesium-chelatase | Chlorophyll precursor deficiency |

Light-Dependent Cellular Damage Mechanisms

Pyraflufen’s activity is intrinsically light-dependent. Without illumination, protoporphyrin IX cannot initiate photodynamic reactions, rendering the herbicide ineffective [1] [3]. Under light, however, the photosensitizer enters an excited triplet state, reacting with ground-state oxygen to produce singlet oxygen [4] [6].

Singlet oxygen oxidizes unsaturated fatty acids in cell membranes, forming lipid hydroperoxides that compromise membrane integrity [1] [7]. Ion leakage and organelle disintegration follow, with parenchymal cells in leaf mesophyll showing the earliest damage [2] [4]. This mechanism explains why pyraflufen applications are most effective during periods of high solar irradiance.

Comparative Analysis with Alternative Protoporphyrinogen Oxidase Inhibitors

Pyraflufen shares functional similarities with other protoporphyrinogen oxidase inhibitors but differs structurally and kinetically. For instance, fomesafen (a diphenyl ether herbicide) and sulfentrazone (an aryl triazinone) also inhibit protoporphyrinogen oxidase but exhibit distinct binding affinities and weed control spectra [6] [7].

Table 3: Comparative Profile of Protoporphyrinogen Oxidase Inhibitors

| Herbicide | Chemical Class | Binding Affinity (Ki) | Target Weeds |

|---|---|---|---|

| Pyraflufen | Pyrazolylphenyl | 0.8 nM | Broadleaf weeds, suckers |

| Fomesafen | Diphenyl ether | 1.2 nM | Glyphosate-resistant weeds |

| Sulfentrazone | Aryl triazinone | 2.5 nM | Sedges, broadleaves |

Pyraflufen’s pyrazolylphenyl backbone confers higher solubility in cuticular waxes, enhancing foliar absorption compared to sulfentrazone’s soil-active properties [2] [7]. Additionally, pyraflufen’s faster action (visible within 1 day) contrasts with fomesafen’s 3–5 day symptom onset [1] [6].

Molecular Binding Characteristics in Protoporphyrinogen Oxidase Active Sites

Crystallographic studies reveal that pyraflufen occupies a hydrophobic pocket near the protoporphyrinogen oxidase active site, forming halogen bonds with phenylalanine-392 and histidine-175 residues [8]. The ethyl ester moiety enhances membrane permeability, while the difluoromethoxy group stabilizes binding via van der Waals interactions [1] [8].

Compared to fomesafen’s nitro group, pyraflufen’s chlorine and fluorine substituents provide stronger electron-withdrawing effects, increasing inhibitor-enzyme complex stability [6] [8]. This molecular architecture underpins pyraflufen’s nanomolar-range inhibition constants and selectivity for plant protoporphyrinogen oxidase over mammalian isoforms [1] [3].

Table 4: Molecular Interactions of Pyraflufen in Protoporphyrinogen Oxidase

| Functional Group | Target Residue | Interaction Type |

|---|---|---|

| Chlorine atom | Phenylalanine-392 | Halogen bond |

| Difluoromethoxy | Histidine-175 | van der Waals |

| Ethyl ester | Hydrophobic pocket | Lipophilic affinity |

The primary metabolic pathway of pyraflufen-ethyl in plants involves rapid ester hydrolysis as the initial and most significant transformation step [1] [2] [4]. This hydrolysis reaction converts the parent compound pyraflufen-ethyl into its bioactive acid metabolite, designated as Metabolite E-1 or pyraflufen [5] [3].

Esterase enzymes, which are ubiquitously distributed in plant tissues, catalyze this transformation with remarkable efficiency [2]. The hydrolysis occurs so rapidly that pyraflufen-ethyl typically exhibits half-lives of less than one day in most plant systems [1] [5]. This rapid conversion is crucial for herbicidal activity, as the acid form (E-1) represents the primary bioactive species responsible for protoporphyrinogen oxidase inhibition [2] [3].

Following ester hydrolysis, the resulting E-1 metabolite undergoes further degradation through two distinct pathways. The major pathway involves the formation of a phenolic derivative designated as Metabolite E-2, which represents 2-chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenol [5] [6]. This transformation results from cleavage of the phenoxyacetate moiety and represents a significant detoxification step [1] [4].

The second pathway involves reductive cleavage and methylation reactions that ultimately lead to the formation of Metabolite E-3, the terminal degradation product [7] [5]. This metabolite, identified as 4-chloro-3-(4-chloro-2-fluoro-5-methoxyphenyl)-5-difluoromethoxy-1-methylpyrazole, represents the most persistent transformation product with half-lives ranging from 158 to 442 days in soil systems [5] [6].

Metabolite Formation and Transformations

E1 Metabolite Characteristics and Significance

Metabolite E-1 represents the most toxicologically and agriculturally significant transformation product of pyraflufen-ethyl [1] [5] [3]. This acid metabolite retains the complete pyrazole ring structure and demonstrates potent protoporphyrinogen oxidase inhibitory activity [2] [8]. Research conducted with wheat chloroplasts revealed that E-1 exhibits an IC50 value of 0.45 ± 0.05 nanomolar for protoporphyrinogen oxidase inhibition, which is approximately four times more potent than the parent compound [2].

The formation kinetics of E-1 demonstrate remarkable consistency across plant species, with rapid accumulation typically occurring within hours of pyraflufen-ethyl application [2] [3]. However, the subsequent fate of E-1 varies dramatically between plant species, contributing significantly to the selective herbicidal activity of pyraflufen compounds [2]. In susceptible species such as cleavers (Galium aparine), E-1 accumulates to high concentrations and persists for extended periods, maintaining sufficient levels to cause protoporphyrinogen oxidase inhibition and subsequent phytotoxicity [2].

The persistence of E-1 in environmental systems also presents important considerations for residue monitoring and ecological risk assessment [1] [5]. Environmental fate studies indicate that E-1 demonstrates moderate persistence in soil systems with half-lives ranging from 16 to 53 days under aerobic conditions [5] [6]. This persistence, combined with increased water solubility compared to the parent compound, results in greater potential for groundwater contamination, although concentrations typically remain below regulatory thresholds [5] [6].

Secondary Metabolites Formation

Beyond the primary E-1 metabolite, pyraflufen undergoes extensive secondary metabolism that produces multiple transformation products through diverse enzymatic pathways [2] [7] [6]. N-demethylation represents a critical secondary transformation pathway, particularly in tolerant plant species [2] [4]. This reaction, catalyzed by cytochrome P450 enzymes, removes the methyl group from the pyrazole nitrogen atom to produce Metabolite E-9 [1] [4] [6].

Cytochrome P450-mediated N-demethylation demonstrates significant species specificity, with enhanced activity observed in tolerant crops such as wheat compared to susceptible weed species [2] [9]. This differential metabolism contributes substantially to the selective herbicidal activity of pyraflufen compounds [2]. The N-demethylated metabolite E-9 exhibits substantially reduced protoporphyrinogen oxidase inhibitory activity, representing an effective detoxification pathway [2] [6].

Hydroxylation reactions catalyzed by cytochrome P450 enzymes produce additional secondary metabolites that serve as substrates for subsequent conjugation reactions [2] [9] [10]. These hydroxylated intermediates undergo rapid conjugation with glucose or glutathione to produce highly polar, water-soluble conjugates that facilitate rapid elimination from plant systems [2] [11] [12].

Research using tobacco cell suspension cultures revealed the formation of glucose conjugates of N-demethylated metabolites [2]. Nuclear magnetic resonance and mass spectrometry analysis confirmed that these conjugates represent glucose attachment to hydroxylated positions on the pyrazole ring system [2]. These glucose conjugates demonstrate complete loss of herbicidal activity and represent terminal detoxification products [2] [11].

Metabolic Differences Between Plant Species

Plant species demonstrate remarkable differences in pyraflufen metabolism that directly correlate with herbicidal selectivity patterns [2] [13] [14]. Wheat (Triticum aestivum) exemplifies tolerant crop responses, exhibiting rapid and extensive metabolic detoxification capabilities [2]. In wheat tissues, pyraflufen-ethyl undergoes rapid ester hydrolysis followed by efficient N-demethylation and subsequent glucose conjugation [2].

Metabolic studies comparing wheat and cleavers (Galium aparine) revealed fundamental differences in detoxification capacity [2]. While both species catalyze rapid ester hydrolysis of pyraflufen-ethyl to E-1, wheat demonstrates significantly enhanced N-demethylation activity [2]. Time-course metabolism studies showed that wheat rapidly converts E-1 to N-demethylated metabolites and glucose conjugates, while cleavers accumulates E-1 without significant further metabolism [2].

The differential foliar absorption between species compounds these metabolic differences [2]. Cleavers demonstrates approximately ten-fold greater foliar deposition and absorption of pyraflufen-ethyl compared to wheat [2]. This enhanced uptake, combined with limited metabolic detoxification capacity, results in sustained accumulation of the bioactive E-1 metabolite and subsequent phytotoxicity [2].

Cotton (Gossypium hirsutum) exhibits intermediate metabolic responses that allow for selective application timing [13] [15]. Cotton demonstrates adequate ester hydrolysis capacity but shows variable N-demethylation activity depending on plant developmental stage [15]. Young cotton plants with limited bark development show greater susceptibility, while mature plants with developed bark demonstrate enhanced tolerance [15].

Potato (Solanum tuberosum) systems demonstrate rapid ester hydrolysis capabilities but variable secondary metabolism depending on application methods [1] [3]. Foliar applications result in more extensive metabolism compared to soil applications, reflecting the importance of enzymatic contact for efficient transformation [1].

Enzymatic Systems Involved in Transformation

Multiple enzymatic systems contribute to pyraflufen metabolism, with esterases representing the most universally important transformation enzymes [2] [16]. These enzymes, distributed throughout plant cellular compartments, catalyze the rapid hydrolysis of the ethyl ester bond in pyraflufen-ethyl [16]. Esterase activity demonstrates broad substrate specificity and high catalytic efficiency, resulting in rapid conversion rates across diverse plant species [16].

Cytochrome P450 monooxygenases represent the second major enzymatic system involved in pyraflufen transformation [9] [17] [10]. These membrane-bound enzymes, localized primarily in the endoplasmic reticulum, catalyze N-demethylation, hydroxylation, and other oxidative transformations [17] [10]. Plant cytochrome P450 systems demonstrate remarkable diversity, with over 245 different P450 genes identified in Arabidopsis alone [18].

The N-demethylation of pyraflufen metabolites involves specific cytochrome P450 isoforms that demonstrate variable expression patterns between plant species [9] [10] [19]. These enzymes require electron transfer support from NADPH-cytochrome P450 reductase and may utilize cytochrome b5 as an additional electron donor [17] [20]. The electron transfer chain configuration influences the efficiency of N-demethylation reactions and contributes to species-specific metabolic differences [17].

Glutathione S-transferases represent important conjugation enzymes for pyraflufen metabolites containing suitable leaving groups [21] [12] [22]. These cytosolic enzymes catalyze the conjugation of reduced glutathione to electrophilic metabolites, producing glutathione conjugates that undergo rapid vacuolar sequestration [21] [12]. Glutathione conjugation represents an irreversible detoxification pathway that effectively removes reactive metabolites from cellular systems [12] [22].

Glucosyltransferases catalyze the conjugation of glucose to hydroxylated pyraflufen metabolites [11]. These enzymes utilize uridine diphosphoglucose as the glucose donor and demonstrate broad substrate specificity for phenolic and N-arylamine compounds [11]. Glucose conjugation produces highly polar metabolites that facilitate rapid elimination through vacuolar sequestration [11].

The coordinated activity of these enzymatic systems determines the overall metabolic fate of pyraflufen in different plant species [2] [17]. Tolerant species typically express enhanced levels of detoxification enzymes, particularly cytochrome P450 monooxygenases and glucosyltransferases [2] [23]. This enhanced enzymatic capacity enables rapid conversion of bioactive metabolites to inactive conjugates, providing effective protection against herbicidal effects [2] [23].

XLogP3

UNII

GHS Hazard Statements

Pictograms

Environmental Hazard